molecular formula C7H9ClN2O B1347354 3-Chloro-6-propoxypyridazine CAS No. 5788-60-3

3-Chloro-6-propoxypyridazine

Cat. No.: B1347354
CAS No.: 5788-60-3
M. Wt: 172.61 g/mol
InChI Key: HXOUDDFFQRLOMP-UHFFFAOYSA-N
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Description

3-Chloro-6-propoxypyridazine is a heterocyclic compound with the molecular formula C7H9ClN2O. It is characterized by a pyridazine ring substituted with a chlorine atom at the 3-position and a propoxy group at the 6-position.

Scientific Research Applications

3-Chloro-6-propoxypyridazine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-propoxypyridazine typically involves the reaction of 3,6-dichloropyridazine with propanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom at the 6-position is replaced by the propoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-propoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Various substituted pyridazines.

    Oxidation: Pyridazine N-oxides.

    Reduction: Dihydropyridazine derivatives.

    Coupling Reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-6-propoxypyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved vary based on the derivative and its intended use. For example, derivatives of this compound may inhibit kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-6-propoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in medicinal and industrial chemistry .

Properties

IUPAC Name

3-chloro-6-propoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOUDDFFQRLOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291358
Record name 3-Chloro-6-propoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5788-60-3
Record name 5788-60-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-6-propoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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